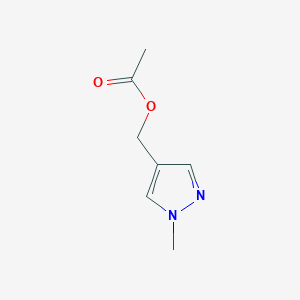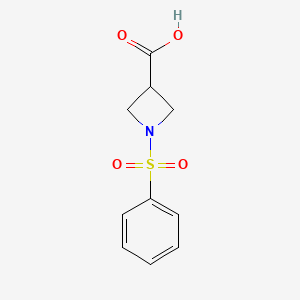![molecular formula C16H20N2O3 B1454258 Acide 1-[1-(diéthylcarbamoyl)éthyl]-1H-indole-4-carboxylique CAS No. 1096815-25-6](/img/structure/B1454258.png)
Acide 1-[1-(diéthylcarbamoyl)éthyl]-1H-indole-4-carboxylique
Vue d'ensemble
Description
1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid is a chemical compound with the CAS Number: 1096815-25-6 . It has a molecular weight of 288.35 . The IUPAC name for this compound is 1-[2-(diethylamino)-1-methyl-2-oxoethyl]-1H-indole-4-carboxylic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20N2O3/c1-4-17(5-2)15(19)11(3)18-10-9-12-13(16(20)21)7-6-8-14(12)18/h6-11H,4-5H2,1-3H3,(H,20,21) . The Canonical SMILES for this compound is CCN(CC)C(=O)C©N1C=CC2=C(C=CC=C21)C(=O)O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 288.34 g/mol . It has a XLogP3-AA value of 2.3 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds . Its exact mass and monoisotopic mass are both 288.14739250 g/mol . The topological polar surface area is 62.5 Ų . The compound has a complexity of 395 .Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole, y compris l'acide 1-[1-(diéthylcarbamoyl)éthyl]-1H-indole-4-carboxylique, ont été étudiés pour leurs propriétés antivirales potentielles. Des recherches ont montré que certains composés indoliques peuvent inhiber la réplication de divers virus, notamment la grippe et le virus Coxsackie B4 . La flexibilité structurale de l'indole permet la synthèse de nombreux analogues qui peuvent être optimisés pour l'activité antivirale.
Propriétés anti-inflammatoires
Le noyau indolique est une caractéristique commune de nombreuses molécules aux effets anti-inflammatoires. Ainsi, l'This compound peut être utilisé dans le développement de nouveaux agents anti-inflammatoires. Sa capacité à moduler les voies inflammatoires pourrait être précieuse pour traiter des pathologies comme l'arthrite et d'autres maladies inflammatoires chroniques .
Applications anticancéreuses
Les dérivés de l'indole sont connus pour posséder des activités anticancéreuses, avec le potentiel d'inhiber la croissance de diverses lignées cellulaires cancéreuses. Le composé This compound pourrait être exploré comme un composé de tête dans la synthèse de nouveaux médicaments anticancéreux, ciblant des voies spécifiques impliquées dans le développement et la progression tumorale .
Effets antimicrobiens
Les propriétés antimicrobiennes des dérivés de l'indole en font des candidats pour le développement de nouveaux antibiotiques. L'This compound pourrait être étudié pour son efficacité contre une gamme de pathogènes bactériens et fongiques, contribuant à la lutte contre les souches résistantes aux antibiotiques .
Potentiel neuroprotecteur
Les composés indoliques se sont montrés prometteurs en matière de neuroprotection, ce qui est crucial pour des maladies comme Alzheimer et Parkinson. La capacité de l'This compound à traverser la barrière hémato-encéphalique et à protéger les tissus neuronaux des dommages pourrait être un domaine de recherche important .
Régulation de la croissance des plantes
Les dérivés de l'indole, tels que l'acide indole-3-acétique, jouent un rôle dans la croissance et le développement des plantes. L'This compound peut avoir des applications en agriculture, servant potentiellement d'auxine synthétique pour réguler la croissance des plantes et améliorer les rendements des cultures .
Safety and Hazards
Mécanisme D'action
The mechanism of action of indole derivatives generally involves binding with high affinity to multiple receptors, which can lead to a variety of therapeutic effects . The specific targets and mode of action would depend on the particular structure and functional groups present in the indole derivative.
The biochemical pathways affected by indole derivatives can be quite diverse, given the wide range of biological activities these compounds can have. For example, some indole derivatives might inhibit certain enzymes, leading to changes in metabolic pathways .
The pharmacokinetics of indole derivatives, including absorption, distribution, metabolism, and excretion (ADME), would depend on the specific properties of the compound, such as its size, polarity, and stability. These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
The molecular and cellular effects of indole derivatives can vary widely, depending on the specific compound and its mechanism of action. Some indole derivatives might induce cell death in cancer cells, while others might inhibit viral replication .
Analyse Biochimique
Biochemical Properties
1-[1-(Diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of 1-[1-(Diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, 1-[1-(Diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions . The compound’s ability to modulate enzyme activity is particularly noteworthy, as it can lead to significant biochemical and physiological changes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[1-(Diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-[1-(Diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-[1-(Diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to alterations in the overall metabolic state of cells, affecting their growth and function.
Transport and Distribution
Within cells and tissues, 1-[1-(Diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 1-[1-(Diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s function, as it interacts with different biomolecules within these compartments.
Propriétés
IUPAC Name |
1-[1-(diethylamino)-1-oxopropan-2-yl]indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-17(5-2)15(19)11(3)18-10-9-12-13(16(20)21)7-6-8-14(12)18/h6-11H,4-5H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGCDDSBPGMLJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)N1C=CC2=C(C=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)
![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)
![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)
![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride](/img/structure/B1454195.png)

